molecular formula C22H45Cl2N3 B12943324 N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride CAS No. 55487-94-0

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride

Cat. No.: B12943324
CAS No.: 55487-94-0
M. Wt: 422.5 g/mol
InChI Key: GPNZVDNEYYHUDA-UHFFFAOYSA-M
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Description

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is a complex organic compound that features an imidazole ring, a long alkyl chain, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride typically involves multiple steps. One common method includes the alkylation of imidazole with a long-chain alkyl halide, followed by quaternization with dimethylamine. The final step involves the formation of the chloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various alkylated imidazole derivatives.

Scientific Research Applications

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the imidazole ring can interact with various molecular targets. This dual functionality enables it to disrupt microbial cell membranes and inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with similar basicity but lacking the long alkyl chain.

    N-Methylimidazole: Another imidazole derivative used in organic synthesis.

    Hexadecyltrimethylammonium chloride: A quaternary ammonium compound with a similar long alkyl chain but lacking the imidazole ring.

Uniqueness

N-((1H-Imidazol-5-yl)methyl)-N,N-dimethylhexadecan-1-aminium chloride hydrochloride is unique due to its combination of an imidazole ring and a long alkyl chain, providing both hydrophilic and hydrophobic properties. This dual nature enhances its versatility in various applications, making it a valuable compound in scientific research.

Properties

CAS No.

55487-94-0

Molecular Formula

C22H45Cl2N3

Molecular Weight

422.5 g/mol

IUPAC Name

hexadecyl-(1H-imidazol-5-ylmethyl)-dimethylazanium;chloride;hydrochloride

InChI

InChI=1S/C22H44N3.2ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(2,3)20-22-19-23-21-24-22;;/h19,21H,4-18,20H2,1-3H3,(H,23,24);2*1H/q+1;;/p-1

InChI Key

GPNZVDNEYYHUDA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CN=CN1.Cl.[Cl-]

Origin of Product

United States

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